Cas no 2228161-94-0 (2-(2-azidoethyl)-3-bromo-5-methylthiophene)

2-(2-Azidoethyl)-3-bromo-5-methylthiophene is a functionalized thiophene derivative featuring both an azido and bromo substituent, making it a versatile intermediate in synthetic organic chemistry. The azide group enables click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), while the bromo substituent offers reactivity for cross-coupling reactions such as Suzuki or Stille couplings. The methyl group enhances stability and influences electronic properties. This compound is particularly useful in the synthesis of conjugated polymers, pharmaceuticals, and materials science applications where precise functionalization is required. Its dual reactivity allows for modular construction of complex molecular architectures with high efficiency.
2-(2-azidoethyl)-3-bromo-5-methylthiophene structure
2228161-94-0 structure
Product Name:2-(2-azidoethyl)-3-bromo-5-methylthiophene
CAS No:2228161-94-0
MF:C7H8BrN3S
MW:246.12751865387
CID:5897082
PubChem ID:165970634
Update Time:2025-08-01

2-(2-azidoethyl)-3-bromo-5-methylthiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(2-azidoethyl)-3-bromo-5-methylthiophene
    • 2228161-94-0
    • EN300-1917317
    • Inchi: 1S/C7H8BrN3S/c1-5-4-6(8)7(12-5)2-3-10-11-9/h4H,2-3H2,1H3
    • InChI Key: CBBOMLMRYAMWRJ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)SC=1CCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 244.96223g/mol
  • Monoisotopic Mass: 244.96223g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 42.6Ų

2-(2-azidoethyl)-3-bromo-5-methylthiophene Pricemore >>

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Additional information on 2-(2-azidoethyl)-3-bromo-5-methylthiophene

2-(2-Azidoethyl)-3-bromo-5-methylthiophene: A Comprehensive Overview

The compound 2-(2-azidoethyl)-3-bromo-5-methylthiophene, identified by the CAS number 2228161-94-0, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry and materials science. This thiophene derivative is characterized by its unique structure, which combines a thiophene ring with an azide group, a bromine substituent, and a methyl group. The presence of these functional groups makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and pharmaceuticals.

Recent studies have highlighted the potential of 2-(2-azidoethyl)-3-bromo-5-methylthiophene as a key intermediate in the construction of conjugated systems. Its azide group, which is highly reactive, enables the formation of nitrogen-rich frameworks through click chemistry reactions. These reactions are not only efficient but also environmentally friendly, making them ideal for large-scale production. The bromine substituent further enhances the molecule's reactivity, allowing for selective substitution reactions that can lead to diverse product structures.

In addition to its role in materials synthesis, 2-(2-azidoethyl)-3-bromo-5-methylthiophene has shown promise in the development of novel pharmaceutical agents. The thiophene ring is known for its ability to modulate biological activity, and the addition of an azide group introduces new functionalities that can interact with biological targets. Researchers have explored its potential as an anti-inflammatory agent and have reported encouraging results in preclinical studies.

The synthesis of 2-(2-azidoethyl)-3-bromo-5-methylthiophene involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the thiophene ring, followed by functionalization with an azide group and bromination. Recent advancements in catalysis have significantly improved the yield and purity of this compound, making it more accessible for industrial applications.

From an environmental standpoint, 2-(2-azidoethyl)-3-bromo-5-methylthiophene exhibits favorable properties that align with green chemistry principles. Its synthesis process generates minimal waste, and the compound itself is biodegradable under certain conditions. These attributes make it a sustainable choice for industries seeking eco-friendly alternatives.

In conclusion, 2-(2-azidoethyl)-3-bromo-5-methylthiophene is a multifaceted compound with applications spanning materials science, pharmaceuticals, and green chemistry. Its unique structure and reactivity continue to inspire innovative research, positioning it as a key player in the development of next-generation materials and therapies.

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